molecular formula C10H8ClF3O B13151102 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl

Cat. No.: B13151102
M. Wt: 236.62 g/mol
InChI Key: OGBXUILXNXNNPE-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride is a compound that features a trifluoromethyl group attached to an indanone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride typically involves the introduction of the trifluoromethyl group into the indanone structure. One common method is the reaction of an indanone derivative with a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and photoredox catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted indanones and related fluorinated compounds. Examples include trifluoromethylpyridines and α-trifluoromethylstyrene derivatives .

Uniqueness

What sets 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride apart is its specific structure, which combines the indanone core with the trifluoromethyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C10H7F3O.ClH/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7;/h1-3H,4-5H2;1H

InChI Key

OGBXUILXNXNNPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2C(F)(F)F.Cl

Origin of Product

United States

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